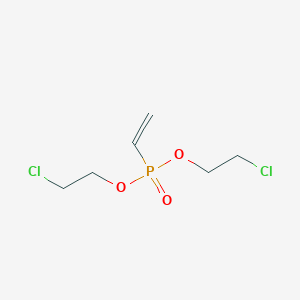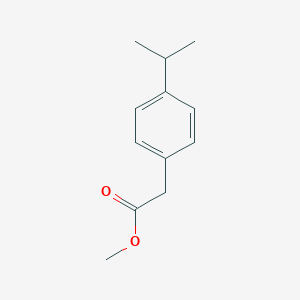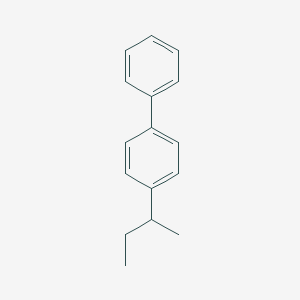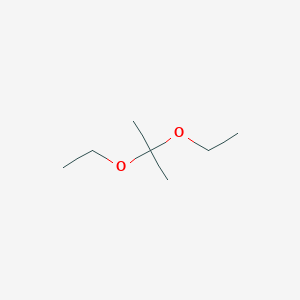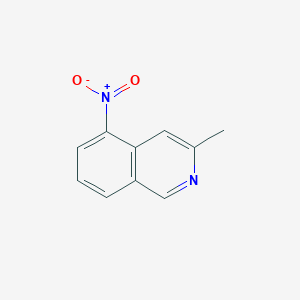![molecular formula C10H11N3O5 B095077 3-[(4-nitrophenyl)carbamoylamino]propanoic acid CAS No. 102-66-9](/img/structure/B95077.png)
3-[(4-nitrophenyl)carbamoylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-nitrophenyl)carbamoylamino]propanoic acid is a synthetic compound that combines the amino acid aspartic acid with a nitroaniline group. This compound is often used in biochemical research, particularly in the study of enzyme kinetics and protease activity. The presence of the nitroaniline group allows for chromogenic detection, making it a valuable tool in various assays.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aspartic acid-beta-4-nitroanilide typically involves the coupling of aspartic acid with 4-nitroaniline. One efficient method involves the formation of a selenocarboxylate intermediate of protected amino acids, followed by non-nucleophilic amidation with an azide . This method is known for its high yield and compatibility with common protecting groups used in amino acid and peptide chemistry.
Industrial Production Methods: While specific industrial production methods for aspartic acid-beta-4-nitroanilide are not widely documented, the general approach would involve large-scale synthesis using the aforementioned synthetic routes. The process would be optimized for yield, purity, and cost-effectiveness, ensuring the compound meets the required standards for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-[(4-nitrophenyl)carbamoylamino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitroaniline group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-[(4-nitrophenyl)carbamoylamino]propanoic acid is widely used in scientific research due to its chromogenic properties. Some key applications include:
Enzyme Kinetics: Used as a substrate in protease assays to study enzyme activity and specificity.
Biochemical Assays: Employed in various assays to detect and quantify enzyme activity.
Medical Research: Utilized in the development of diagnostic tools and therapeutic agents.
Industrial Applications: Used in the synthesis of other compounds and in quality control processes.
Mechanism of Action
The mechanism of action of aspartic acid-beta-4-nitroanilide involves its interaction with proteases. The compound serves as a substrate for these enzymes, which cleave the peptide bond between aspartic acid and the nitroaniline group. This cleavage releases the nitroaniline moiety, which can be detected chromogenically, allowing for the measurement of enzyme activity .
Comparison with Similar Compounds
3-[(4-nitrophenyl)carbamoylamino]propanoic acid is unique due to its specific combination of aspartic acid and nitroaniline, which provides both biochemical relevance and chromogenic properties. Similar compounds include:
This compound hydrochloride: A salt form with similar applications.
Aminoacyl p-nitroanilines: Used in similar enzyme assays.
Aminoacyl 7-amino-4-methylcoumarins: Another class of chromogenic substrates used in protease assays.
These compounds share similar applications but differ in their specific chemical structures and the types of assays they are used in.
Properties
CAS No. |
102-66-9 |
|---|---|
Molecular Formula |
C10H11N3O5 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)carbamoylamino]propanoic acid |
InChI |
InChI=1S/C10H11N3O5/c14-9(15)5-6-11-10(16)12-7-1-3-8(4-2-7)13(17)18/h1-4H,5-6H2,(H,14,15)(H2,11,12,16) |
InChI Key |
MYMZLBHZVRWYRE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NCCC(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCC(=O)O)[N+](=O)[O-] |
Key on ui other cas no. |
102-66-9 |
Related CAS |
140-46-5 (hydrochloride salt) |
solubility |
0.00 M |
Synonyms |
aspartic acid-beta-4-nitroanilide aspartic acid-beta-4-nitroanilide, sodium salt aspartic acid-beta-p-nitroanilide N-(4-nitrophenyl)-N'-(carboxyethyl)urea suosan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




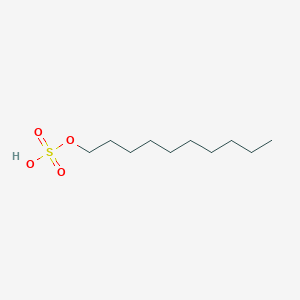
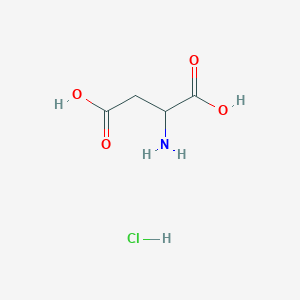
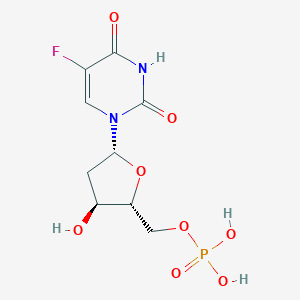
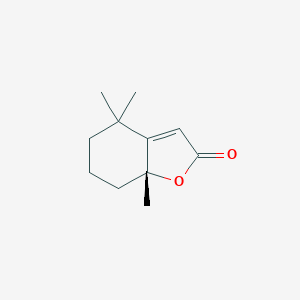
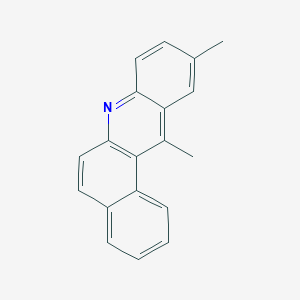
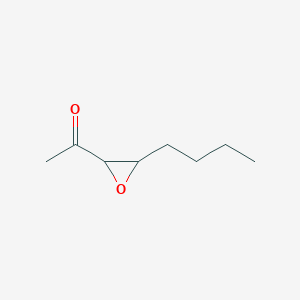
![2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane](/img/structure/B95009.png)
